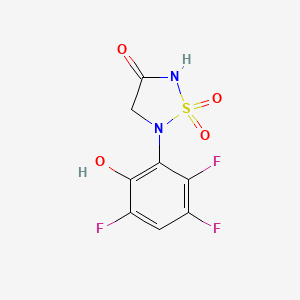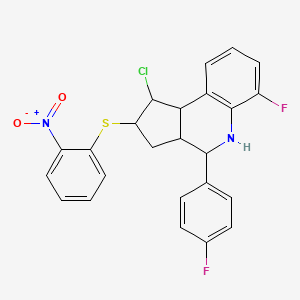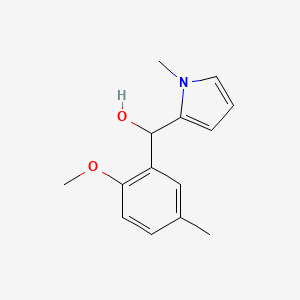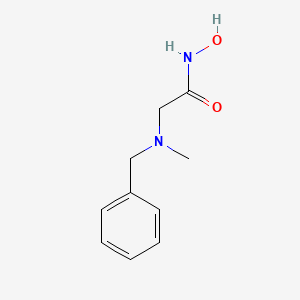
1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of two fluorine atoms and two alkyl-substituted phenyl groups attached to a central benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or alkyl groups are replaced by other substituents such as nitro, amino, or hydroxyl groups.
Scientific Research Applications
1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic hydrocarbons and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, which can influence its binding affinity and specificity. Additionally, the presence of fluorine atoms can enhance its lipophilicity and metabolic stability, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar compounds to 1-(4-Butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene include other fluorinated aromatic hydrocarbons and alkyl-substituted benzenes. For example:
1-Fluoro-4-(4-propylphenyl)benzene: This compound has a similar structure but with only one fluorine atom, which may result in different chemical reactivity and physical properties.
1-(4-Butylphenyl)-2-fluoro-4-(4-propylphenyl)benzene: This compound has a single fluorine atom and may exhibit different substitution patterns and reaction mechanisms.
The uniqueness of this compound lies in its dual fluorination and specific alkyl substitutions, which provide distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
921605-31-4 |
|---|---|
Molecular Formula |
C25H26F2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(4-butylphenyl)-2,5-difluoro-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C25H26F2/c1-3-5-7-19-10-14-21(15-11-19)23-17-24(26)22(16-25(23)27)20-12-8-18(6-4-2)9-13-20/h8-17H,3-7H2,1-2H3 |
InChI Key |
KVTDWDINOVZEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)CCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea](/img/structure/B12640413.png)


![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12640444.png)



![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)
![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)

![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)

![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)
